REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10](OC(C)C)[CH:11]=1)[C:6]([OH:8])=[O:7])#[N:2].BrC1C=[CH:19][C:20]([OH:26])=[C:21](C=1)C(O)=O>>[C:1]([C:3]1[CH:11]=[CH:10][C:9]([O:26][CH:20]([CH3:21])[CH3:19])=[C:5]([CH:4]=1)[C:6]([OH:8])=[O:7])#[N:2]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=C(C1)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=CC(=C(C(=O)O)C1)OC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |